molecular formula C16H15BrO2 B1292960 4'-Bromo-3-(3-methoxyphenyl)propiophenone CAS No. 898774-66-8

4'-Bromo-3-(3-methoxyphenyl)propiophenone

Cat. No.: B1292960
CAS No.: 898774-66-8
M. Wt: 319.19 g/mol
InChI Key: NVXDPPMWAKSTBG-UHFFFAOYSA-N
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Description

4’-Bromo-3-(3-methoxyphenyl)propiophenone is an organic compound with the molecular formula C16H15BrO2. It is characterized by a bromine atom at the 4’ position and a methoxy group at the 3 position on the phenyl ring, attached to a propiophenone backbone. This compound is of interest in various fields of research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-3-(3-methoxyphenyl)propiophenone typically involves the following steps:

    Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol (CH3OH) and a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Propiophenone Formation: The final step involves the formation of the propiophenone backbone, which can be achieved through Friedel-Crafts acylation using propionyl chloride (CH3CH2COCl) and a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

In an industrial setting, the production of 4’-Bromo-3-(3-methoxyphenyl)propiophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and reaction monitoring can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-3-(3-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium amide (NaNH2) in liquid ammonia for amination reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenylpropiophenones.

Scientific Research Applications

4’-Bromo-3-(3-methoxyphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drugs with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4’-Bromo-3-(3-methoxyphenyl)propiophenone involves its interaction with molecular targets such as enzymes and receptors. The bromine and methoxy groups can influence the compound’s binding affinity and specificity towards these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4’-Bromo-3-(4-methoxyphenyl)propiophenone: Similar structure but with the methoxy group at the 4 position.

    4-Methylpropiophenone: Lacks the bromine and methoxy substituents, resulting in different reactivity and applications.

    4-Bromopropiophenone: Contains a bromine atom but lacks the methoxy group.

Uniqueness

4’-Bromo-3-(3-methoxyphenyl)propiophenone is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical and biological properties. This structural arrangement can influence the compound’s reactivity, making it suitable for specific synthetic and research applications.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO2/c1-19-15-4-2-3-12(11-15)5-10-16(18)13-6-8-14(17)9-7-13/h2-4,6-9,11H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXDPPMWAKSTBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644223
Record name 1-(4-Bromophenyl)-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-66-8
Record name 1-(4-Bromophenyl)-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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